![molecular formula C22H27N3O3 B5586570 8-(2,5-dimethyl-3-furoyl)-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5586570.png)
8-(2,5-dimethyl-3-furoyl)-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one
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Overview
Description
Synthesis Analysis
Synthesis of diazaspiro[5.5]undecane derivatives involves intricate organic synthesis techniques, including reactions such as Michael addition and intramolecular cyclization. For example, the stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base-promoted [5+1] double Michael addition has been developed, providing a method to construct these complex molecules with high efficiency and yields (Islam et al., 2017). Similarly, the synthesis of substituted 3,9-diazaspiro[5.5]undecanes via spirocyclization of pyridine substrates demonstrates another approach to assembling the diazaspiro[5.5]undecane scaffold (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by their spirocyclic nature, which incorporates two nitrogen atoms within the framework. The crystal structure and molecular geometry of these compounds have been elucidated through techniques like X-ray diffraction and NMR spectroscopy. For instance, the crystal structure of 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5] undecane has been determined, shedding light on the spatial arrangement of atoms within these molecules (Zhu, 2011).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, reflecting their reactive nature and potential as intermediates in synthetic chemistry. The functional groups attached to the diazaspiro[5.5]undecane core can participate in different chemical transformations, leading to a wide array of structurally diverse compounds. For example, the synthesis of unexpected functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes via one-pot MCRs highlights the versatility of these compounds in organic synthesis (Li et al., 2014).
properties
IUPAC Name |
8-(2,5-dimethylfuran-3-carbonyl)-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-16-12-19(17(2)28-16)21(27)24-11-3-7-22(14-24)8-4-20(26)25(15-22)13-18-5-9-23-10-6-18/h5-6,9-10,12H,3-4,7-8,11,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGWQALPVWCKSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCC3(C2)CCC(=O)N(C3)CC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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